Technical Guide: Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
Technical Guide: Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
This is an in-depth technical guide designed for research scientists and medicinal chemists working with Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate (CAS 67044-03-5) .
CAS 67044-03-5 | Molecular Formula: C₁₂H₁₆ClNO₂ | MW: 241.71 g/mol [1]
Executive Summary
Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is a versatile
This guide details the optimized synthesis via aza-Michael addition , purification protocols, and its strategic application in high-throughput medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the physicochemical properties is critical for assay development and formulation. The lipophilic 4-chlorobenzyl moiety significantly influences the LogP, making this intermediate suitable for penetrating hydrophobic pockets in protein targets.
| Property | Value / Description |
| IUPAC Name | Ethyl 3-[(4-chlorobenzyl)amino]propanoate |
| CAS Number | 67044-03-5 |
| Molecular Weight | 241.71 g/mol |
| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| pKa (Calc.) | ~8.9 (Secondary amine) |
| LogP (Calc.) | ~2.8 |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (N, O, O) |
Synthetic Pathway: The Aza-Michael Addition
The most atom-economical and scalable route to CAS 67044-03-5 is the aza-Michael addition of 4-chlorobenzylamine to ethyl acrylate. Unlike alkylation with ethyl 3-bromopropionate, this route avoids the formation of inorganic salts and minimizes over-alkylation (formation of the tertiary amine) when controlled properly.
Reaction Mechanism
The nucleophilic amine (4-chlorobenzylamine) attacks the
Figure 1: Mechanistic pathway of the aza-Michael addition yielding CAS 67044-03-5.
Optimized Synthesis Protocol
Objective: Synthesis of 10 g of Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate.
Reagents:
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4-Chlorobenzylamine (1.0 equiv, 14.16 g, ~100 mmol)
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Ethyl Acrylate (1.1 equiv, 11.0 g, ~110 mmol)
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Ethanol (Absolute, 50 mL)
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Catalyst (Optional): Glacial Acetic Acid (0.1 equiv) or Silica Gel (surface catalysis).
Procedure:
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Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzylamine in ethanol.
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Addition: Cool the solution to 0°C (ice bath). Add ethyl acrylate dropwise over 20 minutes. Note: The reaction is exothermic; cooling prevents polymerization of the acrylate.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (System: 30% EtOAc in Hexanes; Stain: Ninhydrin or UV).
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethyl acrylate.
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Purification Strategy: The residue is typically a clean oil. If the tertiary amine (bis-alkylation byproduct) is observed (>5%), purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc/Hexanes).
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Salt Formation (Optional for Stability): Dissolve the oil in diethyl ether and add 4M HCl in dioxane dropwise. Filter the resulting white precipitate to obtain the hydrochloride salt.
Critical Control Point: Avoid using a large excess of ethyl acrylate or high temperatures (>50°C), as this promotes the formation of the bis-addition product (tertiary amine).
Applications in Drug Design
CAS 67044-03-5 is a "privileged structure" building block. Its secondary amine is a reactive handle for diversifying libraries.
Scaffold Diversification Workflow
The secondary amine allows for the rapid generation of
Figure 2: Diversification pathways for CAS 67044-03-5 in medicinal chemistry.
Specific Therapeutic Areas
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Integrin Antagonists: The
-amino acid motif mimics the RGD (Arg-Gly-Asp) sequence found in fibrinogen. Derivatives of this compound (specifically N-arylsulfonylated analogs) have shown affinity for and integrins [1]. -
Peptidomimetics: The 3-aminopropanoate backbone introduces flexibility compared to
-amino acids, often improving metabolic stability against proteases. -
Factor Xa Inhibitors: The 4-chlorobenzyl group provides a hydrophobic anchor (S1 or S4 pocket binding) in serine protease inhibitors.
Analytical Characterization & Quality Control
To ensure the integrity of the building block before use in downstream synthesis, the following analytical parameters should be verified.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 220 nm (Amide/Ester bond) and 254 nm (Aromatic ring).
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Retention Time: Expect elution around 5.5–6.5 min due to the lipophilic chlorobenzyl group.
NMR Expectations (¹H NMR, 400 MHz, CDCl₃)
- 7.2–7.3 (m, 4H): Aromatic protons (4-chlorophenyl).
- 4.13 (q, 2H): Ethyl ester (-O-CH ₂-CH₃).
- 3.78 (s, 2H): Benzylic protons (Ar-CH ₂-NH-).
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2.85 (t, 2H):
-protons (-NH-CH ₂-CH₂-). -
2.50 (t, 2H):
-protons (-CH₂-CH ₂-CO-). - 1.25 (t, 3H): Ethyl ester terminal methyl (-O-CH₂-CH ₃).
Safety & Handling
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Hazards: As a secondary amine and ester, treat as an irritant. The 4-chlorobenzylamine precursor is corrosive.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
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Stability: Stable in organic solvents (DCM, DMSO). Avoid prolonged exposure to aqueous base to prevent ester hydrolysis.
References
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Integrin Antagonists & Beta-Amino Acids
- Title: Design and Synthesis of Non-Peptide Peptidomimetics of the Arg-Gly-Asp Sequence.
- Source: Journal of Medicinal Chemistry.
- Context: Discusses the use of N-substituted beta-alanine derivatives as potent fibrinogen receptor antagonists.
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Link:[Link] (General Journal Link for verification of class chemistry).
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Aza-Michael Addition Methodology
- Title: The aza-Michael reaction:
- Source: RSC Advances.
- Context: Validates the atom-economical synthesis route described in Section 3.
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Link:[Link]
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Chemical Vendor Data (Verification)
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PubChem Compound Summary
